Thermodynamic Stability and Conformational Analysis of (1-Chlorobutan-2-yl)cyclohexane: A Comprehensive Guide
Thermodynamic Stability and Conformational Analysis of (1-Chlorobutan-2-yl)cyclohexane: A Comprehensive Guide
Executive Summary
(1-Chlorobutan-2-yl)cyclohexane is a flexible, chiral molecule characterized by a bulky secondary alkyl side-chain bearing a halogen atom. Understanding its conformational landscape is critical for structure-based drug design, where spatial orientation dictates receptor binding affinity, lipophilicity, and metabolic stability. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing its conformational states. It details a self-validating protocol that synergizes Density Functional Theory (DFT) with dynamic low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to map the molecule's structural ensemble.
Structural Dynamics & Thermodynamic Drivers
The conformational space of (1-chlorobutan-2-yl)cyclohexane is dictated by two primary degrees of freedom: the inversion of the cyclohexane ring and the rotameric distribution of the chiral side chain.
Cyclohexane Ring Inversion and A-Values
The thermodynamic preference for a substituent to occupy the equatorial over the axial position is quantified by its A-value, originally defined by Winstein as the free-energy difference (ΔG) between these states[1]. For a simple methyl group, the A-value is approximately 1.74 kcal/mol[2]. The 1-chlorobutan-2-yl group, being a branched secondary alkyl moiety, exerts significantly higher 1,3-diaxial steric repulsion when in the axial position.
Drawing parallels to the isopropyl group (A-value ~2.15 kcal/mol), the 3 of the 1-chlorobutan-2-yl group is expected to exceed 2.2 kcal/mol[3]. Consequently, at standard temperature (298 K), the thermodynamic equilibrium heavily favors the equatorial conformer (>98% population), rendering the axial conformer virtually undetectable under ambient conditions.
Side-Chain Rotameric Space and the Gauche Effect
While the ring is locked in the equatorial chair, the side chain undergoes rapid rotation around the C(cyclohexyl)–C(alpha) and C(alpha)–C(beta) bonds. The presence of the electronegative chlorine atom on C1 introduces complex stereoelectronic effects. Unlike pure alkyl chains where steric bulk strictly dictates anti-periplanar preferences, the C-Cl bond can participate in hyperconjugative interactions (e.g., σ_CH → σ*_CCl). This can stabilize gauche rotamers despite the steric penalty, a phenomenon well-documented in halogenated alkanes. The interplay between minimizing steric clashes with the equatorial ring protons and maximizing favorable dipole alignments dictates the final Boltzmann distribution of the rotamers.
Thermodynamic equilibrium of ring inversion and side-chain rotamers.
Computational Protocol for Conformational Mapping
To accurately predict the thermodynamic stability of the conformers, a rigorous computational workflow is required. Relying solely on molecular mechanics is insufficient due to the halogen's electronic effects; thus, a 4[4].
Step 1: Conformational Search (Molecular Mechanics) Perform a stochastic conformational search using the OPLS4 or MMFF94 force field to generate all possible rotamers. Filter out high-energy structures (>5.0 kcal/mol above the global minimum) to reduce computational overhead.
Step 2: DFT Geometry Optimization & Frequency Calculation Submit the candidate structures to DFT optimization.
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Functional & Basis Set: Use a dispersion-corrected functional such as M06-2X or B3LYP-D3 with a def2-TZVP basis set. Causality: Dispersion corrections are critical to accurately capture intramolecular non-covalent interactions when the chloroalkyl chain folds back over the cyclohexane ring[4].
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Thermodynamic Corrections: Perform harmonic frequency calculations at the same level of theory to ensure each structure is a true minimum (zero imaginary frequencies) and to extract zero-point energy (ZPE), enthalpy (ΔH), and Gibbs free energy (ΔG) at 298.15 K.
Step 3: GIAO NMR Shielding Prediction To validate the computed structures against experimental data, calculate the isotropic magnetic shielding tensors.
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Protocol: Use the 5 at the mPW1PW91/6-31+G** level of theory, which is highly optimized for 1H and 13C chemical shift predictions[5].
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Solvent Model: Apply the Polarizable Continuum Model (PCM) using chloroform or dichloromethane to mimic experimental conditions.
Step 4: DP4+ Statistical Analysis Calculate the Boltzmann-weighted average of the chemical shifts and use the 6 to statistically correlate the theoretical ensemble with experimental NMR data, ensuring a self-validating structural assignment[6].
Computational and Experimental Workflow for Conformational Analysis.
Experimental Validation via Dynamic NMR
Because bond rotations and ring inversions are rapid on the NMR timescale at room temperature, the observed spectra represent a time-averaged structural ensemble. To empirically validate the thermodynamic parameters, dynamic low-temperature NMR (VT-NMR) must be employed to "freeze" the molecule in its distinct states[7].
Step-by-Step VT-NMR Protocol:
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Sample Preparation: Dissolve 15-20 mg of (1-chlorobutan-2-yl)cyclohexane in 0.5 mL of a low-freezing deuterated solvent mixture (e.g., CD2Cl2/CS2 or CFCl3/CD2Cl2). Causality: Standard solvents like CDCl3 freeze at ~210 K, which is not cold enough to observe decoalescence of the fast ring-flip[2].
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Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. The C(alpha) and ring carbon signals will appear as sharp, averaged singlets.
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Cooling Cycle: Lower the probe temperature in 10 K increments. Monitor the line broadening of the C1, C3, and C5 ring carbons.
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Coalescence and Freezing: Identify the coalescence temperature (Tc). Continue cooling to ~150 K until the signals decoalesce into distinct peaks representing the individual conformers (equatorial and axial, as well as distinct rotamers)[2][3].
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Thermodynamic Extraction: Integrate the decoalesced peaks to determine the equilibrium constant ( Keq ). Apply the Eyring equation to calculate the activation free energy ( ΔG‡ ), enthalpy ( ΔH‡ ), and entropy ( ΔS‡ ) for the ring inversion and side-chain rotation.
Data Presentation & Visualization
The following tables summarize the expected quantitative outputs of the described self-validating protocol, allowing for direct comparison between theoretical predictions and experimental validation.
Table 1: Theoretical Thermodynamic Parameters of Key Conformers (Simulated Data)
| Conformer State | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |
| Equatorial - Anti Rotamer | 0.00 | 0.00 | 68.5% |
| Equatorial - Gauche Rotamer | +0.45 | +0.52 | 28.3% |
| Equatorial - Syn Rotamer | +1.80 | +1.95 | 3.1% |
| Axial - Anti Rotamer | +2.35 | +2.40 | < 0.1% |
| Axial - Gauche Rotamer | +2.80 | +2.95 | < 0.1% |
Table 2: Experimental vs. Calculated 13C NMR Chemical Shifts (Simulated Data for Global Minimum)
| Carbon Position | Experimental Shift (ppm) | Calculated Shift (mPW1PW91) | Δδ (Error in ppm) |
| C(alpha) | 42.5 | 41.8 | -0.7 |
| C(beta) - Cl | 48.2 | 49.1 | +0.9 |
| C(cyclohexyl C1) | 38.4 | 38.0 | -0.4 |
Conclusion
The conformational landscape of (1-chlorobutan-2-yl)cyclohexane is heavily skewed toward the equatorial chair form due to the severe 1,3-diaxial interactions inherent to secondary alkyl groups. However, the flexibility of the side chain and the stereoelectronic influence of the chlorine atom create a complex rotameric equilibrium. By coupling high-level DFT/GIAO calculations with dynamic low-temperature NMR, researchers can achieve a highly accurate, self-validating model of the molecule's thermodynamic stability. This protocol serves as a robust framework for the conformational analysis of complex halogenated cycloalkanes in drug development.
References
- Source: masterorganicchemistry.
- On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts...
- Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation...
- Computational and NMR Conformational Analysis of Galactofuranoside Cycles...
- Source: acs.org (Organic Letters)
- Experimental determination of the conformational free energies (A values)
- Conformational Properties of 1-Halogenated-1-Silacyclohexanes...
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 5. On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets - PMC [pmc.ncbi.nlm.nih.gov]
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